molecular formula C9H18N2O2 B1390552 N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester CAS No. 959137-72-5

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1390552
CAS No.: 959137-72-5
M. Wt: 186.25 g/mol
InChI Key: IGSPJRRNIPCTDL-UHFFFAOYSA-N
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Description

N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a cyclobutyl group attached to the hydrazine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, room temperature.

    Reduction: Lithium aluminum hydride; conditions: anhydrous ether, low temperature.

    Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like sodium hydroxide or potassium carbonate, room temperature.

Major Products Formed

    Oxidation: Cyclobutyl hydrazinecarboxylic acid derivatives.

    Reduction: Cyclobutyl hydrazine derivatives.

    Substitution: Substituted cyclobutyl hydrazinecarboxylic acid tert-butyl esters.

Scientific Research Applications

N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester can be compared with other similar compounds such as:

  • tert-Butyl hydrazinecarboxylate
  • tert-Butyl 2-(aminoacetyl)hydrazinecarboxylate
  • tert-Butyl (2Z)-2-(3-phenylpropylidene)hydrazinecarboxylate

Uniqueness

The uniqueness of N’-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired.

List of Similar Compounds

  • tert-Butyl hydrazinecarboxylate
  • tert-Butyl 2-(aminoacetyl)hydrazinecarboxylate
  • tert-Butyl (2Z)-2-(3-phenylpropylidene)hydrazinecarboxylate

Properties

IUPAC Name

tert-butyl N-(cyclobutylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSPJRRNIPCTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cyclobutanone (8.19 g, 116.85 mmol) was dissolved in ethanol (60 mL). tert-Butyl carbazate (15.64 g, 118.34 mmol) was added. The reaction was stirred at 25° C. for 2.5 h before it was concentrated in vacuo. The residue was re-dissolved in ethanol (60 mL). Acetic acid (14.09 mL, 246.14 mmol) and sodium cyanoborohydride (15.46 g, 246.02 mmol) were added. The reaction was stirred at 25° C. for 48 h. The reaction was quenched via slow addition of saturated aqueous sodium bicarbonate solution (until pH 8 was reached). The resulting mixture was extracted with ethyl acetate (3×150 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo to afford a yellow oil. Purification by flash column chromatography (Teledyne Isco RediSep Column; 0-30% ethyl acetate in hexanes) afforded the desired product, N′-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (5.42 g, 29.10 mmol, 25%), as a white powder. 1H NMR (400 MHz, CDCl3) δ: 1.48 (9H, s), 1.62-1.70 (1H, m), 1.73-1.82 (1H, m), 1.84-1.94 (2H, m), 2.07-2.15 (2H, m), 3.56-3.63 (1H, m).
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8.19 g
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60 mL
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15.64 g
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14.09 mL
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15.46 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 2-cyclobutylidenehydrazinecarboxylate (5.0 g, 27.1 mmol) in THF (50 mL) was added dropwise over 1.5 hours to a solution of borane tetrahydrofuran complex (33.9 mL, 33.9 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 2.5 hours. Borane tetrahydrofuran (3 mL, 3 mmol) was added dropwise and the mixture was stirred at room temperature overnight. The resulting mixture was quenched cautiously by the addition of water (50 mL) and the mixture was concentrated under reduced pressure. The residue was diluted with water (30 mL) and extracted with EtOAc (2×200 mL), using brine to aid the separation. The combined organic extracts were washed with brine, dried over MgSO4, filtered and the solvent was removed under reduced pressure. The crude material was adsorbed onto silica and purification by chromatography eluting with 0-10% EtOAc in iso-hexane afforded the title compound.
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5 g
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50 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
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N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 3
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N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

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